2-Allylpyridazin-3(2H)-one

Description

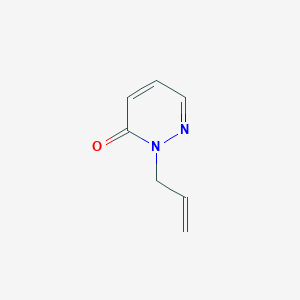

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6-9-7(10)4-3-5-8-9/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKHTWPFHMUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481803 | |

| Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65536-87-0 | |

| Record name | 3(2H)-Pyridazinone, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Allylpyridazin 3 2h One Derivatives

Established Synthetic Pathways to the 2-Allylpyridazin-3(2H)-one Core

The fundamental structure of this compound is typically assembled through a two-step process: formation of the pyridazinone ring followed by the introduction of the allyl group at the N2 position.

Cyclocondensation Reactions for Pyridazinone Ring Formation

The construction of the pyridazinone ring is a cornerstone of the synthesis. A prevalent method involves the cyclocondensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid or its ester, with hydrazine (B178648) or a hydrazine derivative. sphinxsai.comresearchgate.net For instance, the reaction of levulinic acid with hydrazine hydrate (B1144303) is a common route to form a dihydropyridazinone ring. researchgate.net Similarly, β-aroylpropionic acids, synthesized via Friedel-Crafts acylation of an aromatic compound with succinic anhydride, can be cyclized with hydrazine hydrate to yield 6-aryl-4,5-dihydropyridazin-3(2H)-ones. asianpubs.org

Another significant approach starts from mucochloric or mucobromic acid, which can react with hydrazines to form the corresponding dihalopyridazinone core. sphinxsai.com This method provides a versatile intermediate for further functionalization. The reaction of 1,2-diketones with hydrazine derivatives in the presence of an ester with an active methylene (B1212753) group also serves as a useful route to 3(2H)-pyridazinones. sphinxsai.com

More complex polycyclic pyridazinones can be synthesized through cyclocondensation as well. For example, pyrimido[4,5-d]pyridazin-8(7H)-ones have been prepared from appropriately functionalized pyrimidines. beilstein-journals.org Additionally, ribosome-mediated polymerization has been demonstrated to form pyridazinone bonds through a cyclocondensation reaction between activated γ-keto and α-hydrazino ester monomers, highlighting the versatility of this reaction type. nih.gov

N-Alkylation Strategies for 2-Substitution

Once the pyridazinone core is formed, the introduction of the allyl group at the N2 position is typically achieved through N-alkylation. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridazinone ring attacks an allylic electrophile, most commonly allyl bromide or allyl chloride. researchgate.netscispace.com

The reaction is generally carried out in the presence of a base to deprotonate the pyridazinone nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of solvent is also crucial, with aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. For example, heating the reaction mixture at temperatures ranging from 80°C to 100°C for 12 to 24 hours is a typical protocol.

A study on the synthesis of 6,6'-(Oxybis(4,1-phenylene))bis-(this compound) involved the N-alkylation of the corresponding bis-pyridazinone with allyl bromide. scispace.com This demonstrates the applicability of N-alkylation to more complex pyridazinone scaffolds.

Advanced Synthetic Protocols for Functionalized this compound Derivatives

To improve efficiency, yield, and molecular diversity, more advanced synthetic strategies have been developed for the synthesis of functionalized this compound derivatives.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer a highly efficient approach to synthesize complex molecules in a single step, avoiding the isolation of intermediates and reducing waste. Several MCRs have been developed for the synthesis of pyridazinone derivatives.

For example, a three-component reaction of aromatic aldehydes, 1-naphthylamine, and dimedone has been used to synthesize benzo[c]acridine derivatives, which contain a fused pyridazinone-like ring system. scielo.org.mx Another example is the one-pot synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides via diazotization and subsequent cyclization. rsc.org While not directly producing this compound, these methods showcase the power of MCRs in constructing related heterocyclic systems, which could potentially be adapted.

A notable one-pot synthesis involves the reaction of 3,4,5,6-tetrahydro-2-pyrimidinethiol (B165661) with ethyl chloroacetate (B1199739) and substituted aromatic aldehydes to yield isothiazolo[2,3-a]pyrimidine-3(5H)-one derivatives. orgchemres.org Furthermore, a click one-pot reaction has been utilized to synthesize 1,2,3-triazole derivatives, which can be incorporated into more complex structures. mdpi.com

Nucleophilic Substitution of Hydrogen (SNH) Approaches

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy. In the context of pyridazinones, Nucleophilic Substitution of Hydrogen (SNH) has emerged as a powerful tool. This approach allows for the introduction of substituents at specific positions on the pyridazinone ring without the need for pre-functionalization.

Research has shown that 2-benzylpyridazin-3(2H)-one can be directly transformed into its C-4 alkyl and aryl derivatives. nih.govacs.org This is achieved by reacting the pyridazinone with a Grignard reagent, forming an anionic σ(H)-adduct, which is then quenched with an electrophile like bromine. nih.govacs.org This methodology represents a significant advancement as it allows for the late-stage functionalization of the pyridazinone core. While the direct SNH on a this compound has not been explicitly detailed in the provided context, the principles established with the 2-benzyl analogue suggest its potential applicability.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has gained significant traction in medicinal and organic chemistry due to its ability to dramatically reduce reaction times, increase yields, and often improve product purity. mdpi.com The application of microwave irradiation has been successfully employed in various steps of pyridazinone synthesis.

Microwave heating has been utilized for the synthesis of pyridazinone derivatives through condensation reactions. asianpubs.org For instance, the condensation of 3-substituted phenyl propionic acid with anthranilic acid in methanol (B129727) was achieved in just 1-3 minutes under microwave irradiation. asianpubs.org Similarly, the reaction of certain pyridazinone precursors with sodium azide (B81097) in DMF was completed in 1-3 minutes. asianpubs.org

MAOS is also highly effective for cross-coupling reactions. A facile synthesis of 6-aryl-5-N-substituted pyridazinones was achieved via a microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloropyridazinones with various arylboronic acids. acs.org The reactions proceeded smoothly, completing in 30 minutes at 135-140 °C. acs.org Furthermore, one-pot three-component synthesis of novel thiazolyl-pyridazinediones has been accomplished under microwave irradiation, highlighting its utility in MCRs. mdpi.com These examples underscore the potential of MAOS to significantly streamline the synthesis of this compound and its functionalized analogues. tandfonline.com

Ultrasound-Promoted Chemical Transformations

A notable application of this technique is in the N-alkylation of pyridazin-3(2H)-ones. For instance, the synthesis of N-allyl and N-propargyl pyridazinone derivatives has been successfully achieved through the reaction of the parent pyridazinone with allyl or propargyl chloride under ultrasonic irradiation. researchgate.net This method has been shown to be significantly more efficient than performing the reaction at room temperature, which often suffers from long reaction times (24–62 hours) and only moderate yields. researchgate.net

Table 1: Comparative Data for N-Alkylation of Pyridazinones

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| N-Allyl-pyridazinone | Ultrasound | 10-15 min | 90-95 |

| N-Allyl-pyridazinone | Room Temp | 24-48 h | 50-60 |

| N-Propargyl-pyridazinone | Ultrasound | 12-18 min | 88-93 |

The advantages of ultrasound are not limited to N-alkylation. Multi-component reactions for the synthesis of pyridazinones have also been successfully promoted by ultrasonic irradiation. scispace.com For example, the synthesis of certain pyridazinone derivatives has been achieved in high yields and with short reaction times in the presence of an efficient and recyclable catalyst, 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3), under neat conditions with ultrasound. scispace.com This approach avoids the use of volatile and toxic organic solvents, further highlighting the green aspects of sonochemistry. scholarsresearchlibrary.com

Research has also demonstrated the successful use of ultrasound in the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives, where the yield increased to 93% with a reaction time of just 0.5 hours under sonication, compared to 80% yield after 4 hours at reflux temperature without ultrasound. mdpi.com This highlights the ability of ultrasound to enhance reactions in heterogeneous solid-liquid systems. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthetic strategies for pyridazinone derivatives to minimize the environmental impact of chemical processes. These principles focus on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

A key principle of green chemistry is the use of alternative energy sources to drive chemical reactions. nih.gov In the context of pyridazinone synthesis, besides ultrasound, microwave irradiation has been employed to achieve excellent yields of products with significantly reduced reaction times. scispace.comscholarsresearchlibrary.com The use of concentrated solar radiation, a renewable and free energy source, has also been explored for the synthesis of related heterocyclic compounds, demonstrating the potential for its application in pyridazinone synthesis as well. nih.gov

Another fundamental principle is the use of safer solvents and auxiliaries. The development of synthetic methodologies that avoid volatile and toxic organic solvents is a significant step towards greener processes. scholarsresearchlibrary.com For example, carrying out reactions in water or under solvent-free (neat) conditions aligns with this principle. growingscience.comacademie-sciences.fr The use of natural and biodegradable catalysts, such as lemon juice, has also been reported for the synthesis of related nitrogen-containing heterocycles, offering a sustainable alternative to conventional catalysts. nih.gov

The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another cornerstone of green chemistry. acs.org The development of one-pot, multi-component reactions for pyridazinone synthesis is a prime example of this principle in action. scispace.comgrowingscience.com By combining multiple reaction steps into a single operation, these methods reduce the need for intermediate purification steps, thereby minimizing waste and saving time and resources. wu.ac.th

Furthermore, the use of catalytic reagents is preferred over stoichiometric ones. acs.org Catalysts, especially those that are recyclable, increase the efficiency of a reaction without being consumed in the process. The use of catalysts like 1-butyl-3-methylimidazolium bromochloroaluminate and 12-tungstophosphoric acid in pyridazinone synthesis exemplifies this principle. scispace.comacademie-sciences.fr

The reduction of unnecessary derivatization, such as the use of protecting groups, is also a key aspect of green chemistry. acs.org While not extensively detailed specifically for this compound in the provided context, the general trend towards more direct and efficient synthetic routes, such as one-pot syntheses, inherently minimizes the need for such steps.

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Pyridazinone & Related Syntheses | Reference |

|---|---|---|

| Alternative Energy Sources | Ultrasound, Microwave Irradiation, Concentrated Solar Radiation | scispace.comscholarsresearchlibrary.comnih.gov |

| Safer Solvents/Catalysts | Water, Solvent-free conditions, Lemon Juice | nih.govgrowingscience.comacademie-sciences.fr |

| Atom Economy | One-pot, multi-component reactions | scispace.comgrowingscience.comwu.ac.th |

The collective adoption of these green chemistry principles in the synthesis of this compound and its derivatives is paving the way for more sustainable and environmentally responsible chemical manufacturing.

Chemical Reactivity and Transformations of 2 Allylpyridazin 3 2h One Systems

Regioselective Ring Functionalization of the Pyridazinone Moiety

The functionalization of the pyridazinone ring is a key strategy for modifying the properties of the core structure. scholarsresearchlibrary.com The introduction of new functional groups can be achieved with a high degree of control over the position of the substitution. researchgate.net

Direct C-H bond functionalization has emerged as a powerful and efficient method for elaborating complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. sigmaaldrich.comecnu.edu.cn In the context of pyridazinones, transition-metal catalysis, particularly with ruthenium, has been effectively employed to achieve regioselective C-H activation. rsc.orgnih.govacs.org

Research has demonstrated that ruthenium catalysts can facilitate the coupling of pyridazinones with various partners, such as alkynes. acs.org These reactions often proceed via a directed C-H bond cleavage, where the metal center is guided to a specific C-H bond, ensuring high regioselectivity. sigmaaldrich.com For instance, Ru-catalyzed reactions of pyridazinones with propargyl alcohols have been shown to proceed through C-H activation, leading to the one-pot synthesis of fused cinnoline (B1195905) dione (B5365651) systems via a cascade process involving insertion and deoxy-oxidative annulation. rsc.orgnih.gov The electronic character of the C-H bonds within the heteroarene ring plays a crucial role in determining the site of functionalization. nih.gov

Table 1: Examples of C-H Functionalization Strategies for Pyridazinone Systems

| Catalyst System | Reactant | Product Type | Reference |

| Ruthenium (Ru) | Propargyl Alcohols | Cinnoline-fused diones | rsc.org, nih.gov |

| Ruthenium (Ru) | Alkynes | ortho-Alkenylated pyridazinones | acs.org |

| Palladium (Pd) | Haloarenes | Arylated pyridines/azines | nih.gov |

This table provides examples of catalyst systems used for the C-H functionalization of pyridazinone and related azine systems.

The pyridazinone ring can be selectively functionalized at its carbon positions (C4, C5, and C6), allowing for the synthesis of a wide variety of derivatives. scholarsresearchlibrary.comsarpublication.com The specific position targeted often depends on the reaction conditions and the reagents employed.

C4 Position: The C4 position, being adjacent to the carbonyl group, is susceptible to reactions such as condensation. For example, 4,5-dihydropyridazinones can undergo condensation with aromatic aldehydes at the C4 position in the presence of a base like sodium ethoxide to yield 4-substituted benzylidene derivatives. researchgate.net The development of C4-substituted analogues is an active area of research. nih.gov

C5 Position: The C5 position is also a common site for substitution. The synthesis of 5-alkylidene-6-phenyl-3(2H)-pyridazinones has been described as part of efforts to create new bioactive molecules. researchgate.net

C6 Position: The C6 position is frequently substituted, often by an aryl group introduced during the initial synthesis of the pyridazinone ring from a γ-keto acid. researchgate.netscispace.com This aryl group can then influence subsequent reactions or be the target of further modifications.

Table 2: Functionalization Reactions at Specific Pyridazinone Ring Positions

| Ring Position | Reaction Type | Reagent/Conditions | Resulting Structure | Reference |

| C4 | Condensation | Aromatic Aldehydes, Sodium Ethoxide | 4-Substituted Benzylidene Pyridazinone | researchgate.net |

| C5 | Alkylidene Formation | Not specified | 5-Alkylidene Pyridazinone | researchgate.net |

| C6 | Aryl Substitution | γ-keto acid cyclization | 6-Aryl Pyridazinone | researchgate.net, scispace.com |

This table summarizes common functionalization reactions occurring at the C4, C5, and C6 positions of the pyridazinone ring.

Reactions Involving the Allylic Side Chain

The allyl group attached to the N2 position of the pyridazinone ring provides a versatile handle for a range of chemical transformations distinct from those on the heterocyclic ring. pearson.com The reactivity of this side chain is influenced by the adjacent double bond and the allylic carbon, which is prone to radical formation due to resonance stabilization. libretexts.orgmasterorganicchemistry.com

Key reactions involving the allylic side chain include:

Allylic Bromination: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) can be selectively replaced with bromine using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.comlibretexts.org This reaction proceeds via a free-radical chain mechanism and is highly selective for the allylic position due to the stability of the intermediate allylic radical. libretexts.orgyoutube.com This provides a direct route to functionalized side chains.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain. libretexts.orgmasterorganicchemistry.com Depending on the conditions, this can lead to the formation of various oxygenated products.

Addition Reactions: The double bond of the allyl group can undergo electrophilic addition reactions, similar to other alkenes, allowing for the introduction of a wide variety of functional groups across the double bond.

Table 3: Common Reactions of the Allylic Side Chain

| Reaction Type | Reagent | Key Feature | Resulting Functional Group | Reference |

| Radical Bromination | N-Bromosuccinimide (NBS), light | Selective substitution at the allylic carbon | Allyl bromide | masterorganicchemistry.com, libretexts.org |

| Oxidation | Potassium Permanganate (KMnO₄) | Cleavage and oxidation of the side chain | Carbonyl or Carboxyl groups | libretexts.org, masterorganicchemistry.com |

| Addition | Halogens (e.g., Br₂), Hydrogen Halides (e.g., HBr) | Addition across the C=C double bond | Dihaloalkane, Haloalkane | pearson.com |

This table outlines typical chemical transformations that can be performed on the allylic side chain.

Derivatization via Heteroatom Modifications

Modifications involving heteroatoms, either through reactions with external nucleophiles or through internal rearrangements and cyclizations, provide further avenues for creating complex molecular architectures from the 2-allylpyridazin-3(2H)-one template.

The pyridazinone ring can react with various nitrogen-containing nucleophiles. nih.gov The outcome of these reactions is highly dependent on the nature of the nucleophile. beilstein-journals.org Hydrazine (B178648) and its derivatives are particularly reactive. researchgate.net

Studies on related heterocyclic systems show that the reaction of a carbonyl moiety within a heterocyclic ring with hydrazines can lead to ring-opening followed by recyclization to form new heterocyclic structures, such as pyrazolones or other pyridazinone systems. nih.govbeilstein-journals.org For example, nickel-catalyzed multicomponent reactions involving dinitriles, boronic acids, and hydrazine hydrochlorides have been developed to synthesize 4,5-dihydropyridazin-3(2H)-ones. rsc.org The synthesis of 4-substituted semicarbazides can be achieved through a one-pot, two-step process involving the reaction of a carbamate (B1207046) intermediate with hydrazine. rsc.org These methodologies highlight the potential for the C3-carbonyl group in this compound to act as an electrophilic site for attack by nitrogen nucleophiles, leading to diverse derivatives.

Table 4: Reactivity with Nitrogen Nucleophiles

| Nucleophile | Potential Product Type | Reaction Pathway | Reference |

| Hydrazine | Recyclized heterocycles (e.g., Pyrazolones) | Ring-opening and re-cyclization | nih.gov, beilstein-journals.org |

| Hydrazine Hydrochloride | Dihydropyridazinones | Nickel-catalyzed annulation | rsc.org |

| Amines | Ring-opened or substituted products | Nucleophilic attack at carbonyl | nih.gov, researchgate.net |

| Semicarbazides | Semicarbazone derivatives | Condensation at the carbonyl group | rsc.org |

This table illustrates the potential outcomes of reacting pyridazinone systems with various nitrogen-containing nucleophiles.

Oxidative conditions can induce significant structural transformations in the this compound system, leading to intramolecular cyclizations or rearrangements. nih.gov These reactions can forge new rings and create complex, rigid scaffolds. nih.gov

Oxidative Cyclization: The allyl group can participate in oxidative cyclization reactions, where an oxidizing agent initiates a process that results in the formation of a new bond between the side chain and the pyridazinone ring. nii.ac.jp This can lead to the formation of fused bicyclic or polycyclic systems. For instance, Mn(III)-based oxidation is a known method for promoting such cyclizations. nii.ac.jp Similarly, silver-catalyzed oxidative cyclizations have been used to synthesize benzisoxazoles from 2-alkynylanilines, demonstrating a strategy for N-O bond formation that could be conceptually applied to N-allyl systems. universite-franco-italienne.org

Oxidative Rearrangement: The molecule may undergo rearrangement under oxidative conditions. An example is the nih.govacs.org-sigmatropic rearrangement of allylic hydrazides, which proceeds through an N-nitrene intermediate upon exposure to an oxidant like iodosobenzene. nih.gov While not a pyridazinone, this illustrates a plausible pathway for the N-allyl moiety. Another relevant transformation is the Achmatowicz rearrangement, an oxidative ring expansion of furfuryl alcohols, which demonstrates how oxidation can lead to the formation of six-membered O-heterocycles. frontiersin.org Such oxidative rearrangements can dramatically alter the core structure of the starting material. beilstein-journals.org

Electrophilic and Nucleophilic Substitution on the Pyridazinone Ring

The pyridazinone ring, being an electron-deficient heteroaromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of two adjacent nitrogen atoms significantly influences the electron density distribution within the ring, making it generally less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at specific positions.

Electrophilic Substitution:

The pyridazinone nucleus is inherently deactivated towards electrophilic aromatic substitution. The two electronegative nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles. researchgate.netuoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution reactions, the nitrogen atoms can be protonated, leading to the formation of a pyridazinonium cation. This positive charge further deactivates the ring, rendering it highly resistant to attack by electrophiles. researchgate.netuoanbar.edu.iq

Consequently, there is a scarcity of reported examples of direct electrophilic substitution, such as nitration or halogenation, on the carbon atoms of the this compound ring itself in the scientific literature. Reactions that are typically facile for electron-rich aromatic compounds often fail or require extremely harsh conditions for pyridazinone systems. researchgate.net For instance, attempts at Vilsmeier-Haack reactions (formylation) on certain pyridazinone derivatives have been shown to result in chlorination at the 3-position rather than formylation on the ring carbons. google.comjst.go.jp While computational studies suggest the possibility of electrophilic substitution, experimental validation for this compound remains limited. researchgate.net

Nucleophilic Substitution:

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridazinone ring makes it a suitable substrate for nucleophilic substitution reactions. These reactions are particularly effective when a good leaving group, such as a halogen, is present on the ring. However, research has also demonstrated the feasibility of nucleophilic substitution of hydrogen (SNH) on the pyridazinone core.

Detailed research findings have shown that the C-4 and C-5 positions of the pyridazin-3(2H)-one ring are susceptible to nucleophilic attack. In a notable study, 2-benzylpyridazin-3(2H)-one was shown to undergo a direct C-4 alkylation and arylation via a nucleophilic substitution of hydrogen (SNH) mechanism. nih.govevitachem.com This transformation proceeds through the addition of a Grignard reagent to the C-4 position, forming an anionic σH-adduct. This intermediate is then quenched with an electrophile, such as bromine, to yield the C-4 substituted product. nih.govevitachem.com This represents a significant method for the direct functionalization of the pyridazinone ring.

In some instances, a phenomenon known as cine-substitution has been observed. For example, the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents unexpectedly led to the formation of 4,5-disubstituted pyridazin-3(2H)-ones, where the incoming nucleophile attacks the C-4 position and the original halogen at C-5 is eliminated along with a hydrogen atom. nih.govevitachem.com

The following interactive data table summarizes key research findings on the nucleophilic substitution on pyridazin-3(2H)-one systems, which are analogous to the expected reactivity of this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Allylpyridazin 3 2h One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. uobasrah.edu.iq Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established. ubc.ca

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. mdpi.com For 2-Allylpyridazin-3(2H)-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazinone ring and the N-allyl substituent.

The allyl group protons typically present a characteristic set of signals:

A multiplet for the methylene (B1212753) protons (-N-CH₂ -) adjacent to the nitrogen atom.

A multiplet for the methine proton (-CH =CH₂) due to coupling with both the methylene and terminal vinyl protons.

Two separate multiplets for the terminal vinyl protons (=CH₂ ) due to their different chemical environments (cis and trans to the methine proton).

The protons on the pyridazinone ring (H4, H5, and H6) appear as multiplets in the aromatic or olefinic region of the spectrum, with their chemical shifts and coupling patterns being influenced by the electronic environment of the heterocyclic ring. mdpi.com The coupling constants (J values), typically in the range of 6-8 Hz for vicinal protons on sp³-hybridized carbons, are crucial for establishing the connectivity between adjacent protons. mdpi.comrsc.org

Table 1: Representative ¹H NMR Spectral Data for the this compound Moiety based on Analogues

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| -N-CH₂- (Allyl) | 4.5 - 4.8 | d, dt | ³J ≈ 5-7 Hz |

| -CH= (Allyl) | 5.8 - 6.1 | m (ddt) | ³J(trans) ≈ 17 Hz, ³J(cis) ≈ 10 Hz, ³J(CH₂) ≈ 5-7 Hz |

| =CH₂ (Allyl, cis) | 5.1 - 5.3 | m (dd) | ³J(cis) ≈ 10 Hz, ²J(gem) ≈ 1-2 Hz |

| =CH₂ (Allyl, trans) | 5.2 - 5.4 | m (dd) | ³J(trans) ≈ 17 Hz, ²J(gem) ≈ 1-2 Hz |

| H4 (Ring) | 6.9 - 7.2 | dd | ³J(H4-H5) ≈ 9 Hz, ⁴J(H4-H6) ≈ 2 Hz |

| H5 (Ring) | 7.3 - 7.6 | ddd | ³J(H5-H4) ≈ 9 Hz, ³J(H5-H6) ≈ 7 Hz, ⁴J ≈ 1 Hz |

| H6 (Ring) | 7.7 - 8.0 | dd | ³J(H6-H5) ≈ 7 Hz, ⁴J(H6-H4) ≈ 2 Hz |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in each unique carbon atom appearing as a single line. ubc.ca

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C3) is expected to resonate at the lowest field (highest chemical shift), typically in the range of 160-165 ppm. harvard.edu The carbons of the pyridazinone ring and the allyl group will appear at characteristic chemical shifts. For the parent pyridazin-3(2H)-one, the carbon signals have been assigned as C3 at δ 164.00, C4 at δ 130.45, C5 at δ 134.71, and C6 at δ 139.02 ppm. harvard.edu The attachment of the allyl group to the nitrogen atom will induce shifts in the ring carbons, particularly C3 and C4.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound based on Analogues

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=O) | 160 - 165 |

| C6 | 138 - 142 |

| C5 | 133 - 136 |

| -CH= (Allyl) | 130 - 134 |

| C4 | 129 - 132 |

| =CH₂ (Allyl) | 117 - 120 |

| -N-CH₂- (Allyl) | 50 - 55 |

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. preprints.org These techniques spread spectral information across two frequency axes, revealing correlations between nuclei. preprints.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. nsf.gov For this compound, COSY would show cross-peaks connecting the adjacent protons within the allyl group (-N-CH₂-CH=CH₂) and between neighboring protons on the pyridazinone ring (H4-H5-H6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbon atoms. researchgate.net This allows for the definitive assignment of each carbon atom that bears protons by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. nsf.gov It is particularly powerful for connecting different fragments of a molecule. For this compound, a key HMBC correlation would be observed between the methylene protons of the allyl group (-N-CH₂ -) and the C3 and C4 carbons of the pyridazinone ring, confirming the point of attachment of the allyl group to the ring nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. preprints.org NOESY is valuable for determining stereochemistry and conformation in rigid or sterically crowded molecules.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups. mdpi.com The spectrum of this compound and its analogues is characterized by several key absorption bands. mdpi.commdpi.com The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group within the pyridazinone ring, typically observed in the 1650-1740 cm⁻¹ region. mdpi.com Other important vibrations include C=C and C=N stretching of the heterocyclic ring, C-H stretching of both the allyl group and the ring, and various bending vibrations. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound Analogues

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp²) | 3100 - 3000 | Medium |

| C-H stretch (sp³) | 3000 - 2850 | Medium |

| C=O stretch (Amide) | 1740 - 1650 | Strong |

| C=C stretch (Allyl & Ring) | 1680 - 1600 | Medium-Weak |

| C=N stretch (Ring) | 1650 - 1550 | Medium |

| C-H bend (CH₂) | 1470 - 1430 | Medium |

| C-N stretch | 1400 - 1200 | Medium |

| =C-H bend (out-of-plane) | 1000 - 910 | Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment (e.g., C=O), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. For this compound, the symmetric C=C stretching vibrations of the allyl group and the pyridazinone ring are expected to be prominent in the Raman spectrum. The technique serves as a valuable tool for obtaining a complete vibrational fingerprint of the molecule, aiding in unambiguous identification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound and its analogues. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed methods for the analysis of pyridazinone derivatives. nih.govnih.gov The fragmentation patterns observed in the mass spectra provide valuable information about the different structural motifs within the molecule.

For this compound, the molecular ion peak [M]⁺ is expected to be observed, confirming its molecular weight. The fragmentation of this compound is primarily dictated by the presence of the allyl group and the pyridazinone core. The cleavage of the N-allyl bond is a common fragmentation pathway for N-substituted compounds. nih.gov

A plausible fragmentation pathway for this compound under electron impact would involve the initial formation of the molecular ion. Subsequent fragmentation could proceed through several pathways:

Loss of the allyl radical: Cleavage of the N-C bond connecting the allyl group to the pyridazinone ring would result in the formation of a stable pyridazinone cation.

Retro-Diels-Alder (RDA) reaction: The pyridazinone ring can undergo a characteristic RDA reaction, leading to the expulsion of a neutral nitrogen molecule (N₂).

Cleavage of the pyridazinone ring: Further fragmentation of the pyridazinone ring can occur, leading to the formation of smaller charged fragments.

The study of fragmentation patterns in analogues of this compound, where the allyl group or the pyridazinone ring is substituted, can provide further insights into the structure-fragmentation relationship. For instance, the presence of different substituents on the pyridazinone ring would lead to characteristic shifts in the m/z values of the fragment ions, aiding in their structural confirmation. researchgate.net

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | m/z (amu) |

| [M]⁺ | This compound | 136.15 |

| [M - C₃H₅]⁺ | Pyridazin-3(2H)-one cation | 95.08 |

| [M - N₂]⁺ | Allyl-substituted pyran cation | 108.15 |

| [C₃H₅]⁺ | Allyl cation | 41.07 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its analogues. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure. wikipedia.orglibretexts.org

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the pyridazinone ring, the conjugated double bonds give rise to these high-intensity absorptions, typically in the shorter wavelength region of the UV spectrum. libretexts.org

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity and appear at longer wavelengths compared to π → π* transitions. libretexts.orgresearchgate.net

The solvent in which the spectrum is recorded can influence the position of the absorption maxima. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands (solvatochromism). For instance, n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. wikipedia.org

Studying the UV-Vis spectra of analogues with different substituents on the pyridazinone ring can provide information on how these modifications affect the electronic structure and the energy of the electronic transitions.

Table 2: Typical UV-Vis Absorption Data for Pyridazinone Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Pyridazin-3(2H)-one | Ethanol | ~210 | ~10,000 | π → π |

| Pyridazin-3(2H)-one | Ethanol | ~300 | ~500 | n → π |

| 2-Phenylpyridazin-3(2H)-one | Methanol (B129727) | ~230 | ~12,000 | π → π |

| 2-Phenylpyridazin-3(2H)-one | Methanol | ~320 | ~800 | n → π |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its analogues that can be obtained in crystalline form, single-crystal XRD analysis can provide unambiguous structural confirmation and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The positions and intensities of these spots are dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

The data obtained from an XRD analysis includes the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom in the molecule. This information allows for the detailed characterization of the molecular geometry, including the planarity of the pyridazinone ring and the conformation of the allyl group.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Pyridazinone Analogue

| Parameter | Value |

| Compound | 6-Phenyl-2H-pyridazin-3-one |

| Chemical Formula | C₁₀H₈N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 13.54 |

| c (Å) | 10.78 |

| β (°) | 103.5 |

| Volume (ų) | 836.5 |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of the spectroscopic characterization of this compound and its analogues, chemometric approaches can be applied to analyze large and complex datasets generated by techniques such as MS, UV-Vis, and NMR spectroscopy.

One of the primary applications of chemometrics is in the analysis of data from a series of related compounds. For example, if a library of this compound analogues with different substituents is synthesized, chemometric methods can be used to identify patterns in their spectroscopic data that correlate with their structural features or biological activities.

Principal Component Analysis (PCA) is a commonly used unsupervised pattern recognition technique. PCA can reduce the dimensionality of a large dataset (e.g., a set of UV-Vis spectra for multiple analogues) by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). By plotting the scores of the samples on the first few PCs, it is often possible to visualize clusters of similar compounds, identify outliers, and understand the main sources of variation in the data.

Other chemometric techniques, such as Partial Least Squares (PLS) regression, can be used to build predictive models. For example, a PLS model could be developed to predict a specific property of the pyridazinone analogues (e.g., their biological activity) based on their spectroscopic data.

The application of chemometric methods can significantly enhance the interpretation of spectroscopic data, enabling a more comprehensive understanding of the structure-property relationships within a series of related compounds like the analogues of this compound.

Table 4: Conceptual Data Matrix for Chemometric Analysis of Pyridazinone Analogues

| Sample ID | λ₁ (Abs) | λ₂ (Abs) | λ₃ (Abs) | ... | λn (Abs) | Biological Activity |

| Analogue 1 | 0.54 | 0.89 | 1.23 | ... | 0.15 | 5.6 |

| Analogue 2 | 0.56 | 0.91 | 1.25 | ... | 0.17 | 6.2 |

| Analogue 3 | 0.49 | 0.82 | 1.15 | ... | 0.12 | 4.8 |

| ... | ... | ... | ... | ... | ... | ... |

| Analogue m | 0.61 | 0.95 | 1.30 | ... | 0.19 | 7.1 |

Theoretical and Computational Chemistry of 2 Allylpyridazin 3 2h One Systems

Quantum Chemical Investigations

Quantum chemical investigations utilize the principles of quantum mechanics to model and predict the properties of molecules. These methods are fundamental to understanding the intrinsic characteristics of 2-Allylpyridazin-3(2H)-one.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge.

These parameters are calculated using the HOMO and LUMO energies and are used to compare the reactivity of different molecules. For instance, a higher electrophilicity index can be indicative of potential biological activity mdpi.comdergipark.org.tr.

Molecular Dynamics and Mechanistic Simulation Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational changes, dynamics, and interactions of a molecule within a specific environment, such as in a solvent or interacting with a biological target. For example, MD simulations have been employed to investigate the binding processes of 5-hydroxy-2H-pyridazin-3-one derivatives to their biological targets, helping to understand the stability of the molecule-receptor complex and key interactions nih.gov. These simulations are crucial for drug design and understanding mechanistic pathways at the molecular level.

In Silico Ligand-Receptor Interaction Studies

In silico techniques are pivotal in predicting the binding affinity and mode of interaction between a small molecule (ligand) and a biological macromolecule (receptor), thereby helping to identify potential therapeutic targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the pyridazinone scaffold, docking studies have been performed against a wide array of protein targets, suggesting its potential for diverse biological activities. nih.govconsensus.app These studies help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For instance, various pyridazinone derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX), monoamine oxidase-B (MAO-B), and acetylcholinesterase, as well as various protein kinases and G-protein coupled receptors. nih.govmdpi.comnih.gov Docking studies on a series of pyridazinone derivatives as potential MAO-B inhibitors revealed that interactions with key residues, such as Tyrosine 326 (Y326) and Tyrosine 398 (Y398), are crucial for binding. mdpi.com Specifically, the carbonyl group of the pyridazinone ring was found to form a hydrogen bond with Y326. mdpi.com Similarly, in studies targeting urokinase for anticancer activity, docking simulations helped to predict the plausible mechanisms of ligand-protein interactions. benthamscience.com

While the allyl group at the N-2 position of this compound would introduce unique steric and electronic properties, it is plausible that the core pyridazinone ring would retain its ability to interact with similar residues in various binding pockets. The allyl group itself could engage in hydrophobic or van der Waals interactions within the receptor site, potentially influencing binding affinity and selectivity.

| Target Protein | PDB ID | Key Interacting Residues (Exemplary) | Predicted Interaction Type | Reference |

| Monoamine Oxidase B (MAO-B) | 2V5Z | Y326, Y398, F343 | Hydrogen Bond, π–π Stacking | mdpi.com |

| Cyclooxygenase-2 (COX-2) | 5KIR | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic | nih.gov |

| Urokinase Plasminogen Activator | 1SQA | Ser195, Gly193, His57 | Hydrogen Bond, Hydrophobic | benthamscience.com |

| Xanthine Oxidoreductase | 1N5X | Glu802, Arg880, Thr1010 | Hydrogen Bond | researchgate.net |

| Fibroblast Growth Factor Receptor 1 (FGFR1) | 4V04 | Arg627, Glu531 | Covalent Bond, Hydrogen Bond | tandfonline.comresearchgate.net |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational QSAR models correlate variations in molecular structure with changes in activity, providing a predictive tool for designing more potent compounds. asianpubs.orgnih.gov

For pyridazinone systems, SAR studies have demonstrated that substitutions at different positions on the ring significantly impact biological effects. nih.govrsc.orgnih.govresearchgate.net For example, in a series of tricyclic pyridazinone derivatives investigated as potential STAT3 inhibitors, the specific stereochemistry and nature of substituents were found to be critical for activity. rsc.orgresearchgate.net A study on pyridazinone derivatives with anti-inflammatory properties developed SAR classification models which found that there was little correlation between N-formyl peptide receptor (FPR) agonist activity and the inhibition of LPS-induced NF-κB activity, suggesting different mechanisms of action. nih.govnih.gov

| Pyridazinone Core/Analog | Position of Substitution | Effect of Substituent on Activity | Target/Activity | Reference |

| Pyridazinone | R1 (Benzene Ring) | Lower log P and higher electron affinity (AE) correlate with higher fungicidal activity. | Fungicidal | asianpubs.org |

| Tricyclic Pyridazinone | Multiple | Stereochemistry and specific substitutions are crucial for inhibitory potency. | STAT3 Inhibition | rsc.orgresearchgate.net |

| Pyrazolo-pyridazinone | N-2 Position | Bulky, hydrophobic groups can enhance binding affinity. | FGFR1 Inhibition | tandfonline.comresearchgate.net |

| Phenylpyrazolone | N-1 Position | Apolar substituents generally showed better activity than polar ones. | Anti-Trypanosoma cruzi | frontiersin.org |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The prediction of ADME properties is a critical step in the early phases of drug discovery to assess the potential pharmacokinetic profile of a compound. acs.org Various in silico tools and models are employed to estimate these properties based on the molecule's structure. nih.govamazonaws.com

Computational platforms like SwissADME and pkCSM are frequently used to evaluate the ADME profiles of pyridazinone derivatives. nih.gov These programs calculate a range of physicochemical and pharmacokinetic descriptors, including lipophilicity (log P), water solubility, gastrointestinal absorption, and blood-brain barrier (BBB) permeation. amazonaws.com For many pyridazinone series, these studies predict good oral availability and moderate water solubility. nih.gov

The "BOILED-Egg" model, a common output from these platforms, provides a graphical representation of predicted gastrointestinal absorption and brain permeation. amazonaws.com Studies on some pyridazinone derivatives have shown predicted passive gastrointestinal absorption but no significant brain permeation. amazonaws.com Furthermore, adherence to drug-likeness rules, such as Lipinski's Rule of Five, is often assessed. These rules provide a general guideline for the oral bioavailability of a compound based on properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors. Most small pyridazinone derivatives are expected to comply with these rules.

For this compound, one would anticipate an ADME profile characteristic of a small, relatively lipophilic molecule. The allyl group would slightly increase its lipophilicity compared to an unsubstituted pyridazinone. Based on computational models applied to similar structures, it is likely to be predicted as having good intestinal absorption and bioavailability.

| ADME Parameter | Description | Predicted Outcome for a this compound like structure | Reference |

| Physicochemical Properties | |||

| Molecular Weight | Mass of the molecule ( g/mol ). | < 500 Da | mdpi.comnih.gov |

| log P (Lipophilicity) | Octanol-water partition coefficient; measures lipophilicity. | 1-3 | asianpubs.org |

| Water Solubility | The extent to which a compound dissolves in water. | Moderately Soluble | nih.gov |

| Pharmacokinetics | |||

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | amazonaws.com |

| BBB Permeation | Prediction of ability to cross the Blood-Brain Barrier. | Likely No/Low | mdpi.comamazonaws.com |

| Drug-Likeness | |||

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. | 0 violations | mdpi.comnih.gov |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | ~0.55 | amazonaws.com |

Biological Activities and Mechanistic Studies of 2 Allylpyridazin 3 2h One Derivatives

Antimicrobial Activity Research

Derivatives of the pyridazinone core have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial properties. scispace.comscholarsresearchlibrary.comresearchgate.net

Antibacterial Mechanisms of Action

A variety of pyridazinone derivatives have been synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com Studies have shown that specific substitutions on the pyridazinone ring are crucial for potent activity. For instance, novel pyridazinone derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the low micromolar range. mdpi.com Compound 13 from one study was particularly effective against the Gram-negative bacteria A. baumannii and P. aeruginosa, with MICs of 3.74 and 7.48 μM, respectively. mdpi.com Another derivative, compound 7 , was effective against E. coli, MRSA, S. typhimurium, and A. baumannii with a MIC value of 7.8 μM. mdpi.com

Mechanistic studies have begun to elucidate how these compounds exert their antibacterial effects. One study focusing on a 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffold revealed that the derivatives could effectively permeate the outer membrane of E. coli. nih.gov This disruption of the bacterial membrane is a critical step in their mechanism of action, leading to bacterial cell death. nih.gov The incorporation of halogen atoms, such as fluorine, into the pyridazinone derivatives has been shown to enhance antibacterial potency and broaden the spectrum of activity, a strategy also seen in successful antibiotic classes like fluoroquinolones. nih.gov

| Compound Series/Derivative | Bacterial Strain(s) | Observed Activity (MIC) | Proposed Mechanism of Action |

|---|---|---|---|

| Pyridazinone derivative 13 | A. baumannii, P. aeruginosa | 3.74 µM, 7.48 µM | Not specified |

| Pyridazinone derivative 7 | E. coli, MRSA, S. typhimurium, A. baumannii | 7.8 µM | Not specified |

| 2-(5-fluoropyrimidinyl)pyridazinone 11 | E. coli | 2 µg/mL | Increases outer membrane permeability nih.gov |

| Pyridazinone derivative 14c | B. subtilis | 15.62 µg/mL | Not specified researchgate.net |

Antifungal Mechanisms of Action

The pyridazinone scaffold has also been identified as a promising framework for the development of novel antifungal agents. scispace.comresearchgate.net Research has demonstrated the efficacy of these derivatives against various pathogenic fungi. For example, certain 2,6-disubstituted-3(2H)-pyridazinone derivatives have been identified as good candidates for developing agents against Candida albicans and Candida krusei. scispace.com Other studies have shown that specific derivatives exhibit spectacular results against fungi such as Fusarium solani, Alternaria solani, and Fusarium semitectum. researchgate.net

While the precise antifungal mechanisms for many pyridazinone derivatives are still under investigation, studies on structurally related compounds offer valuable insights. Research on 2-allylphenol (B1664045), a compound sharing the allyl functional group, has shown it acts as a respiration inhibitor in the fungus Botrytis cinerea. nih.govnih.govresearchgate.net Further investigation into derivatives of 2-allylphenol revealed that they likely inhibit both the normal and alternative respiratory pathways of the fungus. nih.govnih.gov The most active derivatives were found to induce the inhibition of Bcaox gene expression, which is associated with the alternative oxidase enzyme (AOX). This enzyme allows the fungus to continue respiration even when the primary cytochrome pathway is blocked. nih.govnih.gov This dual-pathway inhibition represents an attractive mechanism for overcoming potential resistance. nih.gov

| Compound Series/Derivative | Fungal Strain(s) | Observed Activity | Proposed Mechanism of Action |

|---|---|---|---|

| 2,6-disubstituted-3(2H)-pyridazinones | C. albicans, C. krusei | Good activity | Not specified scispace.com |

| β-aroylpropionic acid, Thiosemicarbazone, and N-cyanoacetyl dihydropyridazinone derivatives | F. solani, A. solani, F. semitectum | Significant activity | Not specified researchgate.net |

| 2-Allylphenol derivatives (structurally related) | Botrytis cinerea | IC50 values of 1-2 µg/mL nih.govnih.gov | Inhibition of normal and alternative respiratory pathways (AOX) nih.govnih.gov |

Antimycobacterial Activity and Mechanistic Insights

Tuberculosis remains a significant global health threat, necessitating the discovery of new antimycobacterial agents. The pyridazinone core has been explored for this purpose, with several derivatives showing promising activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net For instance, a study synthesizing new 6-methyl-4,5-dihydropyridazin-3(2H)-one derivatives with N-acylhydrazone and thiosemicarbazide (B42300) moieties found one compound to be more potent than the standard drugs ethambutol (B1671381) and ciprofloxacin (B1669076) against M. tuberculosis H37Rv, with a MIC of 0.78 μM. researchgate.net Another study identified a 1(2H)-phthalazinone derivative (a related bicyclic structure) with high antimycobacterial activity. researchgate.net

The mechanism of action for antimycobacterial drugs often involves targeting unique features of the mycobacterial cell, such as its complex cell wall. nih.govresearchgate.netmhmedical.com A primary mechanism for some of the most effective tuberculosis drugs, like isoniazid, is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall. mhmedical.com Studies on other novel heterocyclic compounds have identified the inhibition of cell wall synthesis as a likely mechanism of action against M. tuberculosis. nih.govresearchgate.net This suggests that pyridazinone derivatives may also exert their antimycobacterial effects by disrupting this critical cellular structure.

| Compound Series/Derivative | Mycobacterial Strain | Observed Activity (MIC) | Proposed Mechanism of Action |

|---|---|---|---|

| N′-(2,4-dichlorobenzylidene)-2-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)acetohydrazide (4g) | M. tuberculosis H37Rv | 0.78 µM researchgate.net | Not specified |

| 1(2H)-Phthalazinone derivative 15e | M. tuberculosis H37Rv | Highest activity in its series researchgate.net | Not specified |

| Novel Polycyclic Amines (for comparison) | M. tuberculosis H37Rv | 9.6 µM | Inhibition of cell wall synthesis nih.govresearchgate.net |

Anti-Inflammatory Potential and Molecular Mechanisms

Inflammation is a defensive biological response that, when persistent, can contribute to a wide range of pathologies. nih.gov The pyridazinone scaffold has emerged as a valuable template for developing novel anti-inflammatory drugs. nih.govsemanticscholar.orgresearchgate.net Derivatives have been shown to target multiple enzymes and biochemical pathways involved in the inflammatory process. semanticscholar.org

A key mechanism for the anti-inflammatory action of certain pyridazinone derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govsemanticscholar.orgsarpublication.com Some vicinally disubstituted pyridazinones act as selective COX-2 inhibitors, which provides anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. sarpublication.com Another important target is phosphodiesterase type 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). nih.gov By inhibiting PDE4, pyridazinone derivatives increase intracellular cAMP levels, which in turn downregulates the inflammatory response. nih.gov Specifically, derivatives bearing an indole (B1671886) moiety have shown promising and selective PDE4B inhibition, leading to the regulated production of potent pro-inflammatory cytokines and chemokines such as TNF, IL-6, and IL-8. nih.gov Furthermore, some pyridazinone derivatives can inhibit lipopolysaccharide (LPS)-induced neuroinflammation and modulate the NF-κB transcriptional pathway, a central regulator of inflammation. nih.govsemanticscholar.org

| Compound Series/Derivative | Molecular Target/Pathway | Biological Effect |

|---|---|---|

| Various pyridazinone derivatives | Cyclooxygenase-2 (COX-2) | Inhibition of pro-inflammatory prostaglandin (B15479496) synthesis nih.govsemanticscholar.orgresearchgate.netsarpublication.com |

| Pyridazinone derivatives with indole moiety | Phosphodiesterase type 4 (PDE4) | Reduced production of pro-inflammatory cytokines (TNF, IL-6, IL-8) nih.gov |

| Various pyridazinone derivatives | Lipopolysaccharide (LPS)-induced pathways | Inhibition of neuroinflammation nih.govsemanticscholar.org |

| Various pyridazinone derivatives | NF-κB transcriptional activity | Inhibition of pro-inflammatory gene expression nih.govsemanticscholar.org |

Anticancer Research and Cellular Mechanisms

The pyridazinone core is a key feature in numerous compounds investigated for their anticancer properties. tandfonline.comnih.gov These derivatives often act by targeting specific enzymes that are overactive in cancer cells, thereby disrupting pathways essential for tumor growth and survival.

Enzyme Inhibition in Cancer Pathways (e.g., Kinases, COX/LOX)

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell proliferation, migration, and survival. Overactivation of kinases is a common driver of tumorigenesis. researchgate.net Pyridazinone derivatives have been successfully designed as potent inhibitors of several cancer-relevant kinases. For example, pyrido-pyridazinone derivatives have been discovered as highly potent inhibitors of FER tyrosine kinase, which plays a role in cell migration and metastasis in breast cancer. nih.gov Other derivatives have been identified as potent and selective inhibitors of c-Met tyrosine kinase, a target implicated in tumor growth, metastasis, and therapeutic resistance. researchgate.net Additionally, pyridazinone-based compounds have been developed to target VEGFR-2, a key mediator of angiogenesis, the process by which tumors form new blood vessels. nih.gov

The link between chronic inflammation and cancer is well-established, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are often implicated in this process. As discussed in the anti-inflammatory section, many pyridazinone derivatives are effective COX-2 inhibitors. researchgate.net By inhibiting COX-2, these compounds can reduce inflammation-driven cell proliferation and angiogenesis in the tumor microenvironment. This dual anti-inflammatory and anticancer potential makes pyridazinone-based COX-2 inhibitors particularly interesting candidates for cancer therapy and chemoprevention. researchgate.net

| Compound Series/Derivative | Enzyme Target | Cancer Pathway | Observed Activity |

|---|---|---|---|

| Pyrido-pyridazinone derivatives | FER Tyrosine Kinase | Cell migration, metastasis | Potent biochemical and cellular inhibition nih.gov |

| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones | c-Met Tyrosine Kinase | Tumorigenesis, metastasis | Potent and selective inhibition researchgate.net |

| Pyridazinone-based derivatives | VEGFR-2 Kinase | Angiogenesis | Potent inhibitory activity nih.gov |

| 3,6-disubstituted pyridazine (B1198779) derivatives | JNK1 Pathway | Cell proliferation, survival | Significant growth inhibition in NCI-60 cell lines acs.org |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 | Inflammation-driven cancer | Better inhibitory activity and selectivity than meloxicam (B1676189) researchgate.net |

Interactions with Biomolecular Targets (e.g., DNA Intercalation)

Certain derivatives of the pyridazin-3(2H)-one core have been investigated for their potential to interact with DNA. One area of focus has been the design of these molecules as minor groove binders. nih.govnih.gov The rationale behind this approach is that the pyridazin-3(2H)-one moiety could enhance the ability of these compounds to form hydrogen bonds within the DNA minor groove, a key factor for the stabilization of the drug-DNA complex. nih.gov

In a study focused on novel aryl guanidinium (B1211019) analogues containing the pyridazin-3(2H)-one core, researchers synthesized a series of dicationic and monocationic compounds. nih.govnih.gov The ability of these new pyridazin-3(2H)-one-based guanidines to bind to DNA was evaluated using DNA UV-thermal denaturation experiments. nih.govnih.gov The results indicated that bis-guanidinium analogues exhibited a weak affinity for binding to DNA, suggesting that the presence of two terminal guanidinium moieties is crucial for this interaction. nih.gov Molecular docking studies were also employed to propose these derivatives as potential minor groove binders. nih.govnih.gov

The synthesis of these compounds involved converting pyridazinone scaffolds into appropriate bromoalkyl derivatives, which were then reacted with N,N'-di-Boc-protected guanidine (B92328) and subsequently hydrolyzed to yield the target hydrochloride salts. nih.govnih.gov While these studies provide a foundation, the direct DNA intercalation activity of 2-Allylpyridazin-3(2H)-one itself has not been extensively detailed in the reviewed literature.

Cardiovascular System Modulating Activities

Derivatives of pyridazin-3(2H)-one have been a subject of significant interest in medicinal chemistry due to their diverse biological activities, including their effects on the cardiovascular system. nih.govscholarsresearchlibrary.com

Vasorelaxant Mechanisms

Numerous pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their potential as vasodilators, which are crucial in managing various cardiovascular diseases like hypertension. nih.govnih.gov Research has shown that certain dihydropyridazin-3(2H)-one derivatives act as potent vasodilating agents. nih.gov For instance, one study tested the vasorelaxant activity of these compounds on the descending thoracic aortic rings of Wistar rats that were pre-contracted with phenylephrine. nih.gov One particular compound demonstrated significant vasorelaxant action with an IC50 value of 0.08 μmol/l, which was more potent than the reference standard, hydralazine (B1673433) (IC50 = 0.316 μmol/l). nih.gov

Another study synthesized various 6-phenyl-3-pyridazinone based derivatives and screened them for vasorelaxant activity. nih.gov The tested compounds showed a range of activity from potent to mild, with EC50 values between 0.339 and 114.300 μM, compared to hydralazine with an EC50 of 18.210 μM. nih.gov The most active compounds in this series were an acid derivative, its ester analog, and a 4-methoxyphenylhydrazide derivative, with EC50 values of 0.339, 1.225, and 1.204 μM, respectively. nih.gov The mechanisms underlying the vasorelaxant effects of many plant-derived compounds often involve the activation of the NO/cGMP pathway, blockade of Ca2+ channels, or activation of K+ channels. mdpi.com

Cardiotonic Effects

Pyridazinone derivatives have also been explored for their cardiotonic (positive inotropic) properties, which are beneficial in the treatment of heart failure. nih.govresearchgate.net A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and found to produce dose-related increases in myocardial contractility. nih.gov These effects were generally accompanied by only minor increases in heart rate and decreases in blood pressure. nih.gov

The introduction of a methyl group at the 5-position of one of these derivatives (CI-914) resulted in the most potent compound in the series (CI-930). nih.gov The positive inotropic action of these compounds is believed to be primarily due to the selective inhibition of cardiac phosphodiesterase fraction III. nih.gov Further research on other 4,5-dihydro-3(2H)pyridazinone derivatives, such as CI-914 and CI-930, has confirmed their potent positive inotropic activity. researchgate.net In one study, several newly synthesized compounds were tested for their cardiotonic effect on isolated rabbit hearts, with some exhibiting a higher effective response than digoxin. researchgate.net

Specific Enzyme Inhibition Studies

The versatility of the pyridazinone scaffold extends to its ability to inhibit specific enzymes involved in various disease pathways. researchgate.netnih.gov

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. nih.govglobethesis.com The accumulation of sorbitol, the product of aldose reductase-mediated glucose reduction, is implicated in the pathogenesis of diabetic complications. globethesis.com Consequently, inhibitors of aldose reductase are of significant therapeutic interest.

High-throughput screening identified 6-phenylsulfonylpyridazin-2H-3-one as a modest inhibitor of aldose reductase both in vitro and in vivo. nih.gov This discovery prompted further structure-activity relationship studies, leading to the development of more potent derivatives. For example, 6-(2,4-dichlorophenylsulfonyl)-2H-pyridazin-3-one was found to be more potent than the initial lead compound. nih.gov Subsequent modifications, incorporating findings from other aldose reductase inhibitors, resulted in the synthesis of 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one, which is one of the most potent and highly selective non-carboxylic acid, non-hydantoin inhibitors of aldose reductase described, with an IC50 of 1 nM. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a crucial enzyme that metabolizes biogenic amines, including dopamine (B1211576), in the brain. researchgate.netnih.gov Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net

Several studies have focused on synthesizing and evaluating pyridazinone derivatives as MAO-B inhibitors. researchgate.netnih.govnih.gov In one study, a series of sixteen 3(2H)-pyridazinone derivatives were synthesized, with most showing potent and highly selective MAO-B inhibition. researchgate.netnih.gov Compound TR16 emerged as the most potent inhibitor with an IC50 value of 0.17 μM, followed by TR2 with an IC50 of 0.27 μM. researchgate.netnih.gov These compounds also demonstrated high selectivity for MAO-B over MAO-A. researchgate.netnih.gov Kinetic studies revealed that these derivatives were reversible and competitive inhibitors of MAO-B. researchgate.netnih.gov Docking studies suggested that their inhibitory activity was due to interactions with key residues in the MAO-B active site. researchgate.netnih.gov

Another study designed and synthesized twelve pyridazinones containing a (2-fluorophenyl) piperazine (B1678402) moiety and evaluated their MAO-A and MAO-B inhibitory activities. mdpi.com Most of these compounds were selective MAO-B inhibitors, with the most potent, T6, having an IC50 value of 0.013 µM. mdpi.com These inhibitors were also found to be competitive and reversible. mdpi.com

Reverse Transcriptase Inhibition

There is currently no specific scientific literature available that details the evaluation of this compound as a reverse transcriptase inhibitor. The pyridazinone nucleus is, however, recognized for its diverse pharmacological potential, which includes antiviral properties. scispace.comscholarsresearchlibrary.com Some reviews note that pyridazinone derivatives have been investigated for a spectrum of biological activities, including anti-HIV activity. scispace.com The mechanism of this activity is not always specified, and a direct link to reverse transcriptase inhibition for the pyridazinone class, let alone the 2-allyl derivative, is not established in the available research.

Reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy, primarily for HIV, and fall into categories like nucleoside/nucleotide reverse-transcriptase inhibitors (NRTIs) and non-nucleoside reverse-transcriptase inhibitors (NNRTIs). sarpublication.com Research in this area is focused on various heterocyclic scaffolds, but to date, has not prominently featured this compound.

Other Pharmacological Activities and Biological Target Identification

The pyridazin-3(2H)-one core is a versatile pharmacophore that has been successfully utilized in the development of agents for various therapeutic and agricultural purposes. scispace.comsarpublication.com

Specific studies on the antihypertensive effects of this compound have not been identified. Nonetheless, the pyridazinone chemical family is well-established for its cardiovascular and antihypertensive properties. scispace.comscholarsresearchlibrary.com Numerous derivatives have been synthesized and evaluated as potential treatments for hypertension, acting through various mechanisms. nih.gov

Research has explored different substitutions on the pyridazinone ring to modulate activity. For instance, some derivatives are designed as direct-acting vasodilators, while others function as antagonists of the renin-angiotensin-aldosterone system or as phosphodiesterase (PDE) inhibitors. nih.gov The substitution at the N-2 position of the pyridazinone ring is a critical determinant of biological activity. While no data is available for the 2-allyl substitution, other derivatives have shown significant effects. For example, dopamino-pyridazin-3(2H)-one derivatives have been synthesized and assessed for their antihypertensive properties. nih.gov Patents also describe various substituted pyridazin(2H)-3-one compounds for their use in antihypertensive agents. google.com

Below is a table of representative pyridazinone derivatives that have been investigated for their antihypertensive or related cardiovascular activities.

| Compound Class | Specific Derivative Example(s) | Reported Biological Activity |

| Dihydropyridazinones | 6-alkoxy-, alkyl-, hydroxymethyl-, cycloalkylamino-, alkylamino- and heterocyclic-substituted phenyl-4,5-dihydro-3(2H)-pyridazinones | Antihypertensive activity |

| Pyridaz-3-ones | 2-pyridylalkylated-6-phenyl-pyridaz-3-one | Hypotensive effects |

| Pyridazin-3(2H)-one Derivatives | 6-phenylpyridazin-3(2H)-one based compounds | Vasorelaxant activity |

| Dopamino-pyridazin-3(2H)-ones | Various synthesized derivatives | Antihypertensive properties |

This table presents examples from the broader class of pyridazinone derivatives to illustrate the scope of research in this area. Data for this compound is not available.

There is no specific information in the reviewed literature regarding the use of this compound as a herbicide. However, the pyridazinone structure is a known scaffold in the agrochemical field, with a number of derivatives reported to possess herbicidal activity. scispace.com The development of new herbicides is critical in agriculture, and the pyridazinone core is one of many heterocyclic structures explored for this purpose. scispace.com

Patents have been filed for pyridazinone compounds intended for use as herbicides, indicating commercial and scientific interest in this class of molecules for weed control. google.com These compounds often work by inhibiting essential plant processes. The specific structure of the substituents on the pyridazinone ring determines the mode of action and the spectrum of weeds controlled. While the effect of a 2-allyl group in this context is unknown, the general potential of the pyridazinone core is recognized. scispace.com

Applications of 2 Allylpyridazin 3 2h One in Advanced Materials Science and Agrochemicals

Opto-electronic Properties and Functional Materials